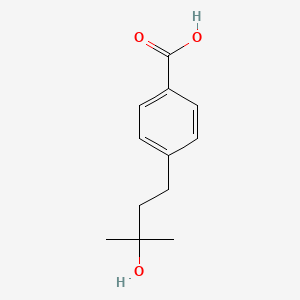

4-(3-Hydroxy-3-methylbutyl)benzoic acid

Description

IUPAC Nomenclature and Systematic Identification

4-(3-Hydroxy-3-methylbutyl)benzoic acid represents a systematically named organic compound following International Union of Pure and Applied Chemistry nomenclature conventions. The systematic name reflects the structural arrangement where a benzoic acid core is substituted at the para position (position 4) with a 3-hydroxy-3-methylbutyl chain. This nomenclature provides precise identification of the compound's structural features, distinguishing it from related isomers and structural analogs.

The compound is officially registered under Chemical Abstracts Service number 1330753-72-4, which serves as its unique identifier in chemical databases and regulatory systems. Alternative nomenclature systems may refer to this compound using different descriptive approaches, but the IUPAC designation remains the standard for scientific and technical applications. The systematic naming convention ensures unambiguous identification across different chemical literature sources and facilitates accurate communication within the scientific community.

The molecular structure designation MDL number MFCD19982030 provides additional systematic identification within chemical registry systems. This alphanumeric identifier complements the Chemical Abstracts Service number in providing comprehensive cataloging and cross-referencing capabilities for researchers and chemical database systems. The combination of these identification systems ensures robust tracking and verification of the compound across multiple chemical information platforms.

Molecular Formula and Weight Determination

The molecular formula of this compound is established as C₁₂H₁₆O₃, indicating the presence of twelve carbon atoms, sixteen hydrogen atoms, and three oxygen atoms in the molecular structure. This composition reflects the integration of the benzoic acid moiety (C₇H₆O₂) with the substituted butyl chain (C₅H₁₀O), resulting in the complete molecular framework. The molecular formula provides fundamental information for stoichiometric calculations and serves as the basis for theoretical and experimental molecular weight determinations.

The molecular weight of the compound is precisely determined as 208.25 grams per mole. This molecular weight calculation incorporates the atomic masses of all constituent elements according to current International Union of Pure and Applied Chemistry standards. The molecular weight serves as a critical parameter for analytical chemistry applications, including mass spectrometry analysis, chromatographic separations, and quantitative analytical procedures.

| Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₃ | - |

| Molecular Weight | 208.25 | g/mol |

| Carbon Content | 69.21 | % |

| Hydrogen Content | 7.74 | % |

| Oxygen Content | 23.06 | % |

The elemental composition percentages calculated from the molecular formula demonstrate the predominant carbon content characteristic of aromatic organic compounds, while the oxygen content reflects the presence of both carboxylic acid and hydroxyl functional groups. These compositional data provide essential information for combustion analysis verification and serve as reference values for analytical method development and validation procedures.

Stereochemical Configuration and Conformational Analysis

The stereochemical analysis of this compound reveals important conformational characteristics arising from the tertiary carbon center in the butyl side chain. The presence of the tertiary alcohol at the 3-position of the methylbutyl chain creates a quaternary carbon center bearing two methyl groups, one hydroxyl group, and the alkyl chain connection to the aromatic ring. This structural arrangement eliminates potential stereoisomerism at this center due to the symmetrical substitution pattern.

The simplified molecular input line entry system representation O=C(C1=CC=C(C=C1)CCC(O)(C)C)O provides a detailed structural encoding that captures the complete molecular connectivity. This representation demonstrates the linear connection between the para-substituted benzene ring and the branched aliphatic chain, highlighting the absence of stereogenic centers that would require additional stereochemical descriptors. The molecular structure adopts conformations that minimize steric interactions between the aromatic ring and the branched alkyl substituent.

Conformational flexibility in this compound primarily involves rotation around the carbon-carbon bonds connecting the aromatic ring to the aliphatic chain. The ethylene bridge between the benzene ring and the tertiary carbon center allows for multiple rotational conformers, each with different spatial orientations of the hydroxylated side chain relative to the carboxylic acid group. These conformational variations influence the compound's physical properties, including solubility characteristics and intermolecular interaction patterns.

The molecular geometry optimization through computational methods would reveal preferred conformational states based on energy minimization principles. The bulky tertiary alcohol group tends to adopt conformations that minimize unfavorable steric interactions with both the aromatic ring and the carboxylic acid functionality. These conformational preferences directly impact the compound's crystallization behavior, dissolution characteristics, and potential biological activity profiles.

X-ray Crystallography and Solid-State Structure

X-ray crystallographic analysis of this compound would provide definitive structural confirmation and detailed geometric parameters for the solid-state molecular arrangement. The Cambridge Structural Database represents the most comprehensive repository for organic crystal structure data, containing over 1.3 million validated three-dimensional structures from X-ray and neutron diffraction analyses. Such crystallographic studies would reveal precise bond lengths, bond angles, and intermolecular packing arrangements that characterize the compound's solid-state behavior.

The solid-state structure analysis would be particularly valuable for understanding the hydrogen bonding patterns established by the carboxylic acid and tertiary alcohol functional groups. Carboxylic acids typically form characteristic dimeric structures through strong hydrogen bonding interactions, as demonstrated in related compounds where two carboxylic acid molecules associate through complementary hydrogen bonds. The additional hydroxyl group in the side chain provides supplementary hydrogen bonding capability that could influence crystal packing arrangements and intermolecular stability.

Crystallographic parameters including unit cell dimensions, space group symmetry, and molecular packing density would provide comprehensive characterization of the compound's solid-state properties. The crystal structure would reveal whether the molecules adopt extended conformations or more compact arrangements in the solid state, information that correlates with dissolution behavior and pharmaceutical processing characteristics. Intermolecular distances and contact patterns would indicate the strength and directionality of non-covalent interactions governing crystal stability.

The diffraction data quality and refinement statistics would establish the precision and reliability of the structural determination. High-resolution crystallographic analysis typically achieves bond length precision of ±0.001-0.003 Å and bond angle precision of ±0.1-0.3°, providing detailed geometric information for molecular modeling and theoretical calculations. Such precise structural data serves as benchmarks for computational chemistry studies and structure-activity relationship investigations.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The aromatic region of the proton spectrum would display characteristic signals for the para-disubstituted benzene ring, appearing as two sets of equivalent protons with typical aromatic chemical shifts between 7-8 parts per million. The aliphatic region would show distinct multipicity patterns for the ethylene bridge protons and the geminal methyl groups on the tertiary carbon center.

Carbon-13 nuclear magnetic resonance spectroscopy would provide detailed information about the electronic environment of each carbon atom in the molecular structure. The carboxylic acid carbon typically appears around 170-180 parts per million, while aromatic carbons resonate in the 120-140 parts per million range. The tertiary alcohol carbon and associated methyl groups would produce characteristic signals that confirm the branched alkyl substitution pattern and tertiary alcohol functionality.

Infrared spectroscopy analysis reveals characteristic functional group vibrations that confirm the presence of specific structural features. Carboxylic acids exhibit broad hydroxyl stretching vibrations between 3500-2500 cm⁻¹ due to strong hydrogen bonding in the solid state. The carbonyl stretching vibration appears around 1680-1710 cm⁻¹ for aromatic carboxylic acids, shifted to lower frequency compared to aliphatic analogs due to conjugation effects. The tertiary alcohol hydroxyl group would contribute additional characteristic absorptions in both the hydroxyl stretching and carbon-oxygen stretching regions.

| Spectroscopic Method | Key Signals | Interpretation |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 7.0-8.0 ppm | Aromatic protons |

| ¹H Nuclear Magnetic Resonance | 2.5-3.0 ppm | Ethylene bridge |

| ¹H Nuclear Magnetic Resonance | 1.0-1.5 ppm | Methyl groups |

| ¹³C Nuclear Magnetic Resonance | 170-180 ppm | Carboxylic carbon |

| Infrared | 3500-2500 cm⁻¹ | Hydroxyl stretching |

| Infrared | 1680-1710 cm⁻¹ | Carbonyl stretching |

Ultraviolet-visible spectroscopy would reveal electronic transitions characteristic of the substituted benzoic acid chromophore. Benzoic acid derivatives typically display absorption bands in the 200-300 nanometer region, with the exact positions and intensities dependent on substituent effects. The para-alkyl substitution pattern would influence the electronic properties of the aromatic system, potentially causing subtle shifts in absorption maxima compared to unsubstituted benzoic acid. The absorption spectra would provide information about conjugation effects and electronic delocalization within the aromatic system.

Mass spectrometry analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structural features. The molecular ion peak at mass-to-charge ratio 208 would confirm the molecular weight determination, while characteristic fragment ions would arise from cleavage of the alkyl side chain and loss of functional groups. Common fragmentation patterns for substituted benzoic acids include loss of the carboxylic acid group and various alkyl fragments, providing structural confirmation through comparison with established fragmentation databases.

Properties

IUPAC Name |

4-(3-hydroxy-3-methylbutyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,15)8-7-9-3-5-10(6-4-9)11(13)14/h3-6,15H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCVEZSFPNWRSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Cell Cycle Inhibition

One of the notable applications of 4-(3-Hydroxy-3-methylbutyl)benzoic acid is its role as a cell cycle inhibitor. Research has demonstrated that this compound can inhibit the progression of the cell cycle in HeLa cells, a widely used cancer cell line. The mechanism involves the activation of p21(WAF1) and the inhibition of cyclin D1 expression, which are crucial for cell cycle regulation. This suggests potential therapeutic applications in cancer treatment by targeting cell proliferation pathways .

Safety and Toxicity Studies

In terms of safety, studies on related compounds indicate that benzyl derivatives, including hydroxybenzoic acid derivatives, undergo metabolic processes that yield non-toxic excretable forms. A comprehensive analysis revealed no significant genotoxicity or carcinogenicity in various in vivo assays conducted on these compounds, making them suitable for use in pharmaceutical formulations .

Food Science Applications

Flavoring Agent

this compound has been investigated as a flavoring agent due to its pleasant aromatic properties. Its safety profile has been evaluated through extensive toxicological studies, confirming its low toxicity at consumption levels typical for flavoring substances. This makes it a candidate for use in food products where flavor enhancement is desired without compromising safety .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with desirable mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. For example, polymers derived from hydroxybenzoic acids have shown improved performance in applications requiring durable materials .

Data Tables

Case Studies

Case Study 1: Cancer Treatment Potential

A study focused on the synthetic version of this compound showed that it effectively inhibited cancer cell growth comparable to natural metabolites derived from fungi. This highlights its potential as a therapeutic agent in oncology .

Case Study 2: Flavor Enhancement in Foods

Research conducted on the use of hydroxybenzoic acid derivatives in food products demonstrated significant improvements in flavor profiles without adverse health effects, supporting their inclusion as safe flavoring agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs based on substituent position, side-chain saturation, and biological activity (where available):

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Substituent Position and Complexity: The target compound has a 4-position hydroxyalkyl chain, whereas analogs like 4-hydroxy-3-prenylbenzoic acid feature unsaturated prenyl groups at position 3 . The para-substitution in the target compound may influence its solubility and interaction with biological targets compared to meta-substituted analogs.

Side-Chain Saturation :

- The saturated hydroxy-methylbutyl chain in the target compound contrasts with the unsaturated prenyl groups in HMBA and 4-hydroxy-3-prenylbenzoic acid. Saturation reduces reactivity but may improve metabolic stability .

Biological Activity: HMBA (4-hydroxy-3-prenylbenzoic acid) inhibits HeLa cell proliferation by activating p21 and suppressing cyclin D1 . Fungal analogs (e.g., compound 2 in ) are natural metabolites, highlighting ecological and biosynthetic diversity .

Physicochemical Properties

- Solubility : Hydroxyl groups and alkyl chain length influence solubility. For example, 4-hydroxy-3-methylbenzoic acid (C₈H₈O₃) has lower molecular weight and higher aqueous solubility than the target compound .

- Thermal Stability : Saturated chains (e.g., in the target compound) generally exhibit higher thermal stability compared to unsaturated analogs like HMBA .

Preparation Methods

Direct Synthesis via Functional Group Transformation on Benzoic Acid Derivatives

One common approach to prepare 4-(3-hydroxy-3-methylbutyl)benzoic acid involves the functionalization of benzoic acid or its derivatives by introducing the 3-hydroxy-3-methylbutyl side chain at the para position. This can be achieved through several synthetic transformations:

Hydroxyalkylation of 4-substituted benzoic acid: Starting from 4-substituted benzoic acid, the introduction of the 3-hydroxy-3-methylbutyl group can be carried out by reacting with suitable hydroxyalkyl precursors under acidic conditions.

Reaction with hydrogen cyanide and subsequent hydrolysis: According to a synthetic route, this compound (I) can react with hydrogen cyanide (HCN) in an acetic acid-sulfuric acid medium to form 4-[3-(formylamino)-3-methylbutyl]benzoic acid (II). This intermediate is then hydrolyzed with aqueous hydrochloric acid at 100 °C to afford the corresponding amine (III). Further conversion to the acyl chloride (IV) using thionyl chloride (SOCl2), followed by reaction with ammonia, yields the benzamide (V). This benzamide can be condensed with styrene oxide in the presence of hexamethyldisilazane in dimethyl sulfoxide (DMSO), and subsequent hydrolysis with sodium hydroxide in butanone-water mixture completes the synthesis.

| Step | Reaction Conditions | Key Reagents | Product |

|---|---|---|---|

| 1 | HCN, Acetic acid, H2SO4 | This compound | 4-[3-(formylamino)-3-methylbutyl]benzoic acid |

| 2 | Aqueous HCl, 100 °C | Intermediate (II) | Corresponding amine (III) |

| 3 | SOCl2 | Amine (III) | Acyl chloride (IV) |

| 4 | NH3 | Acyl chloride (IV) | Benzamide (V) |

| 5 | Styrene oxide, hexamethyldisilazane, DMSO | Benzamide (V) | Final product after hydrolysis |

This multi-step synthetic route is valuable for preparing functionalized benzoic acid derivatives with hydroxyalkyl side chains.

Nucleophilic Aromatic Substitution Followed by Oxidation or Hydrolysis

Another method involves the nucleophilic aromatic substitution (SNAr) of fluorobenzaldehyde or fluorobenzonitrile derivatives with appropriate phenols to introduce hydroxy-substituted side chains. The resulting aldehydes can be oxidized with chromic acid, or nitriles hydrolyzed with potassium hydroxide to yield the corresponding benzoic acids with hydroxyalkyl substituents.

Phenols react with 4-fluorobenzaldehyde or 4-fluorobenzonitrile in dimethylformamide (DMF) at elevated temperatures (~175 °C) in sealed tubes, using potassium hydroxide as a base.

Hydroxy-substituted benzoic acids are prepared by demethylation of methoxy derivatives using hydrobromic acid or other deprotection methods.

This method allows for rapid synthesis (15–20 minutes) of various hydroxy-substituted benzoic acids, including this compound analogs.

Microwave-Assisted Eco-Friendly Synthesis

Recent advances have demonstrated the use of microwave irradiation to accelerate the synthesis of hydroxybenzoic acid derivatives, including azomethine and hydrazide derivatives, which can be further transformed into hydroxy-substituted benzoic acids.

Microwave-assisted reactions utilize water as a solvent instead of organic solvents, significantly reducing reaction time and improving yields.

For example, ethyl 4-hydroxybenzoate can be converted into p-hydroxybenzohydrazide by reaction with hydrazine hydrate under microwave irradiation within minutes, followed by further functionalization steps.

This eco-friendly method provides a rapid, cost-effective alternative to traditional reflux or heating methods.

Synthetic Routes Involving Side Chain Functionalization and Protection/Deprotection Strategies

In complex pharmaceutical syntheses, this compound derivatives are often intermediates. These syntheses involve:

Coupling reactions using carbodiimide or phosphonium-based coupling agents (e.g., BOP, EDC- HCl) to attach amino acid derivatives or other functional groups.

Protection and deprotection of amine or hydroxyl groups using tert-butoxycarbonyl (Boc) or other protecting groups.

Reduction of amide intermediates with borane complexes (BH3- THF or BH3- S(CH3)2).

Oxidation of intermediates using potassium permanganate or chromic acid to introduce carboxylic acid functionalities.

These strategies are exemplified in the synthesis of various hydroxy-substituted benzoic acid derivatives used in medicinal chemistry.

Summary Table of Preparation Methods

Detailed Research Findings

The reaction of this compound with HCN in acidic media forms a formylamino intermediate, which upon hydrolysis and further transformations yields benzamide derivatives that can be functionalized further by epoxide condensation, demonstrating the compound's synthetic versatility.

Rapid nucleophilic aromatic substitution reactions enable the efficient synthesis of hydroxy-substituted benzoic acids, including this compound analogs, with reaction times as short as 15–20 minutes under sealed tube conditions at elevated temperatures.

Microwave-assisted methods offer significant improvements in reaction times and environmental impact, allowing the preparation of hydroxybenzoic acid derivatives in minutes using water as solvent, which is beneficial for sustainable chemistry practices.

Complex synthetic routes involving protection, coupling, and reduction steps are employed in medicinal chemistry to prepare functionalized benzoic acid derivatives, highlighting the importance of this compound as a key intermediate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Hydroxy-3-methylbutyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound often involves multi-step organic reactions, such as coupling hydroxybutyl intermediates with benzoic acid derivatives. For example, a 2011 study in Spectrochimica Acta utilized ethyl 3-oxobutanoate derivatives and hydroxycoumarin intermediates, with reaction optimization focusing on solvent polarity (e.g., ethanol vs. DMF) and catalytic systems (acidic vs. basic conditions) to achieve yields >70% . Key purification steps include recrystallization from ethanol/water mixtures and column chromatography using silica gel.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use - and -NMR to confirm the presence of the hydroxy-methylbutyl chain (δ ~1.3 ppm for methyl groups) and benzoic acid moiety (δ ~12.1 ppm for -COOH) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated [M+H] = 223.12) and detect side products.

- Melting Point : Compare experimental values (e.g., 211–215°C) with literature data to assess purity .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Test in polar (water, methanol) and non-polar solvents (DCM, hexane). Hydroxybenzoic acid derivatives typically exhibit higher solubility in alkaline aqueous solutions due to deprotonation of the -COOH group .

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Benzoic acid esters are prone to hydrolysis under acidic/alkaline conditions, requiring pH-controlled storage (2–8°C recommended) .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to screen for activity against hydrolases or oxidoreductases. For example, structurally related hydroxybenzoic acids inhibit carbonic anhydrase via zinc chelation .

- Molecular Docking : Employ software like AutoDock Vina to model interactions between the compound’s hydroxy/acid groups and enzyme active sites. Compare results with experimental IC values .

Q. What computational methods are suitable for predicting the physicochemical properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths, dipole moments, and electrostatic potential surfaces.

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys can propose synthetic pathways using commercially available precursors (e.g., 4-hydroxybenzoic acid derivatives and isoprenoid alcohols) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar hydroxybenzoic acids?

- Methodological Answer :

- Meta-Analysis : Systematically compare bioactivity datasets (e.g., antimicrobial IC) across studies, accounting for variables like assay type (broth microdilution vs. agar diffusion) and microbial strains .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., halogenated or methoxy-substituted derivatives) to isolate the contribution of the hydroxy-methylbutyl group .

Key Research Challenges

- Stereochemical Complexity : The hydroxy-methylbutyl chain may introduce chiral centers, requiring enantioselective synthesis and chiral HPLC for resolution .

- Biological Assay Variability : Discrepancies in reported activities necessitate standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.